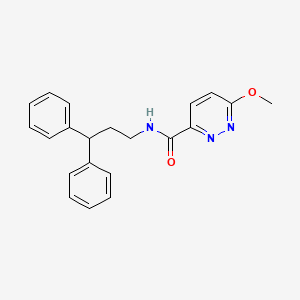

N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide

Description

Properties

IUPAC Name |

N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O2/c1-26-20-13-12-19(23-24-20)21(25)22-15-14-18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,18H,14-15H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQTORZDCVQXDOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NN=C(C=C1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide typically involves multiple steps. One common method starts with the preparation of 3,3-diphenylpropylamine through a Friedel-Crafts alkylation reaction using cinnamonitrile and benzene . This intermediate is then subjected to further reactions to introduce the pyridazine ring and the methoxy group.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Alkylation Reactions

The pyridazine ring in N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide contains nitrogen atoms that can act as nucleophiles, enabling alkylation reactions. These reactions typically involve alkylating agents (e.g., alkyl halides) under controlled conditions, such as the use of solvents like dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon. The nitrogen centers in the heterocyclic ring facilitate the formation of covalent bonds with alkyl groups, potentially leading to structural modifications that could influence the compound’s biological activity.

Amide Coupling Reactions

The carboxamide functional group in this compound participates in coupling reactions, which are critical for its synthesis and functionalization. For example, analogous carboxamide derivatives are synthesized using reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in solvents such as DMF (dimethylformamide) . These conditions optimize amide bond formation, achieving yields up to 85% under optimized protocols.

| Reaction Conditions | Reagent | Base | Solvent | Yield |

|---|---|---|---|---|

| Amide coupling | HATU (1.5 eq) | DIPEA (3 eq) | DMF | 85% |

| Alternative coupling | HBTU (1.5 eq) | DIPEA (3 eq) | DMF | 70% |

Analytical and Reaction Monitoring

The synthesis and characterization of this compound rely on advanced analytical techniques:

-

Nuclear magnetic resonance (NMR) spectroscopy : Used to confirm the structure and purity of intermediates and products.

-

Mass spectrometry : Validates molecular weight and structural integrity.

-

High-performance liquid chromatography (HPLC) : Monitors reaction progress and isolates pure compounds.

Mechanistic Insights

Density functional theory (DFT) calculations, as demonstrated in analogous systems, provide insights into reaction pathways. For example, Ag(I)-catalyzed oxidative cyclizations involve π-alkyne coordination, nucleophilic attack, and carbenoid intermediates, with activation barriers analyzed via Gibbs free energy diagrams . Such methodologies could be applied to study the reactivity of this compound’s pyridazine ring or carboxamide group.

Scientific Research Applications

Medicinal Chemistry

N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide has shown promise in the field of medicinal chemistry, particularly for its potential therapeutic applications:

- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting enzymes critical to cancer cell proliferation. For instance, certain derivatives have been demonstrated to inhibit thymidylate synthase and histone deacetylases (HDAC), which are involved in cancer cell survival pathways.

- Anti-inflammatory Effects : Studies have shown that this compound can mitigate inflammation, making it a candidate for treating conditions characterized by excessive inflammatory responses .

- Neuroprotective Properties : There is ongoing research into the neuroprotective effects of this compound, particularly in models of neurodegenerative diseases .

The biological activity of N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide has been explored in various studies:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in metabolic processes, which could lead to therapeutic benefits in metabolic disorders.

- Antioxidant Properties : The methoxy groups in the structure may enhance antioxidant activity, helping to scavenge free radicals and reduce oxidative stress.

Data Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anticancer | Inhibits specific enzymes involved in cancer cell proliferation; effective against various cancer cell lines. |

| Anti-inflammatory | Demonstrates significant reduction in inflammatory markers in experimental models. |

| Antioxidant | Exhibits free radical scavenging properties; reduces oxidative stress in cellular models. |

Anticancer Studies

A study published on the derivatives of diphenyl pyridazines indicated significant cytotoxicity against several cancer cell lines. These compounds were observed to target enzymes critical for DNA replication and repair, suggesting potential for development as anticancer agents.

Neuroprotection

In vivo studies have shown that related compounds protect against acute lung injury and sepsis, indicating a broader application for conditions associated with systemic inflammation . These findings suggest that N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide could be beneficial in treating conditions with high inflammatory responses.

Mechanism of Action

The mechanism of action of N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins involved in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and synthetic differences between N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide and related compounds from the evidence:

*Estimated based on structural analogs in and .

Key Structural and Functional Differences:

Core Heterocycle :

- The pyridazine core in the target compound distinguishes it from pyridine-based analogs (e.g., FNDP compound). Pyridazine's two adjacent nitrogen atoms may alter electronic distribution and hydrogen-bonding capacity compared to pyridine's single nitrogen.

Substituent Effects: Methoxy (OCH₃) vs. N-Substituents: The 3,3-diphenylpropyl group in the target compound contributes significantly to hydrophobicity, similar to analogs in and . In contrast, compounds like 11l use smaller, polar N-substituents (e.g., tetrahydrofuran-derived groups), which may improve solubility.

Synthetic Routes :

- The target compound’s synthesis likely parallels methods in (e.g., reflux with NaI and TMS-Cl in acetonitrile ). By comparison, fluorinated analogs like FNDP require specialized halogenation steps .

Molecular Weight and Pharmacokinetics :

- The diphenylpropyl group increases molecular weight (~402 Da for the target vs. 340 Da for FNDP ), which may impact blood-brain barrier penetration or metabolic stability.

Biological Activity

N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various cell lines, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a pyridazine core with a methoxy group and a carboxamide functional group, which are critical for its biological activity. The presence of the diphenylpropyl moiety may enhance lipophilicity and receptor binding affinity.

The biological activity of N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide is primarily attributed to its interaction with specific molecular targets involved in cancer pathways. Notably, it has been studied for its effects on the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial in regulating cell growth and survival.

Inhibition of PI3K Pathway

Research indicates that this compound can inhibit the PI3K pathway, leading to reduced cell proliferation in cancer cell lines. For instance, in studies involving human colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines, the compound demonstrated significant antiproliferative effects with IC50 values indicating effective concentrations for therapeutic applications.

Biological Evaluation

A series of experiments were conducted to evaluate the antiproliferative activity of N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide against various cancer cell lines. The results are summarized in the table below:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Caco-2 | 15.2 | PI3K/AKT pathway inhibition |

| HCT-116 | 12.5 | Induction of apoptosis via BAD gene expression |

Case Studies

- Study on Anticancer Activity : A notable study explored the effects of N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide on Caco-2 cells. The compound was found to significantly reduce cell viability at concentrations above 10 µM. The mechanism was linked to the downregulation of PI3K and AKT gene expression, alongside an increase in pro-apoptotic factors such as BAD .

- Comparative Analysis : Another investigation compared this compound with other derivatives in terms of antiproliferative activity. It was found that while other compounds exhibited varying degrees of cytotoxicity, N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide consistently showed superior efficacy against both Caco-2 and HCT-116 cell lines .

Computational Studies

Molecular docking studies have been employed to elucidate the binding interactions between N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide and its target proteins within the PI3K pathway. These studies suggest that the compound occupies key binding sites, facilitating inhibition through competitive binding mechanisms .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide, and how can purity be validated?

- Methodological Answer :

- Synthesis : A multi-step approach is typical. Start with pyridazine-3-carboxylic acid derivatives (e.g., ethyl 6-methylpyridazine-3-carboxylate, as in ) as a precursor. Introduce the methoxy group via nucleophilic substitution, followed by coupling with 3,3-diphenylpropylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt).

- Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures.

- Validation : Confirm purity via HPLC (≥98% as per , and 18) with a C18 column (mobile phase: acetonitrile/0.1% formic acid). Structural confirmation requires H/C NMR and high-resolution mass spectrometry (HRMS).

- Reference : Similar protocols for pyridazine derivatives are described in and .

Q. How can researchers optimize reaction yields for the carboxamide coupling step?

- Methodological Answer :

- Experimental Design : Apply Design of Experiments (DoE) principles (e.g., factorial design) to test variables like solvent polarity (DMF vs. THF), temperature (25°C vs. 50°C), and stoichiometry (1.2–2.0 equiv of amine).

- Analysis : Use response surface methodology (RSM) to identify optimal conditions. For example, highlights DoE’s utility in minimizing experimental runs while maximizing data quality.

- Example : A study on pyrazolecarboxamide synthesis ( ) achieved 85% yield using DMF at 40°C with 1.5 equiv amine.

Advanced Research Questions

Q. What computational strategies are effective for predicting the bioactivity of N-(3,3-diphenylpropyl)-6-methoxypyridazine-3-carboxamide?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). The pyridazine core may mimic adenine in ATP-binding pockets (see for similar analogs).

- Quantum Chemical Calculations : Employ density functional theory (DFT) to assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity. emphasizes reaction path searches using quantum methods.

- Validation : Compare computational predictions with in vitro assays (e.g., enzyme inhibition IC values).

Q. How can contradictory data in solubility or stability studies be resolved?

- Methodological Answer :

- Controlled Replication : Standardize solvents (e.g., DMSO for stock solutions) and storage conditions (−20°C under nitrogen, as in ).

- Analytical Cross-Check : Use orthogonal techniques:

- Solubility : Shake-flask method vs. nephelometry.

- Stability : LC-MS to detect degradation products under varied pH/temperature ( discusses stability protocols for related carboxamides).

- Statistical Analysis : Apply ANOVA to identify outliers or systematic errors ( ).

Q. What strategies are recommended for structure-activity relationship (SAR) studies of this compound?

- Methodological Answer :

- Analog Synthesis : Modify the diphenylpropyl group (e.g., replace phenyl with heteroaryl) or methoxy substituent (e.g., ethoxy, halogen).

- Bioassay Prioritization : Screen against a panel of targets (e.g., cancer cell lines, microbial strains) using high-throughput screening (HTS). and outline biological testing frameworks for carboxamides.

- Data Correlation : Use cheminformatics tools (e.g., MOE, RDKit) to link structural features (logP, polar surface area) to activity.

Critical Considerations

- Safety : Follow chemical hygiene plans ( ) for handling carboxamides (e.g., PPE, fume hoods).

- Data Reproducibility : Pre-register protocols on platforms like ChemRxiv and share raw data via repositories (e.g., PubChem, ).

- Interdisciplinary Collaboration : Integrate synthetic chemistry with computational modeling ( ) and bioassay teams to accelerate discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.